molecular formula C22H24N4O2 B182953 (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione CAS No. 984-01-0

(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione

Cat. No.: B182953
CAS No.: 984-01-0
M. Wt: 376.5 g/mol
InChI Key: YBDCSKNFSXQMSN-AXPXABNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a rigid piperazine-2,5-dione core substituted with two 4-(dimethylamino)phenyl groups via conjugated methylidene linkages. The E,Z stereochemistry at positions 3 and 6 introduces distinct geometric and electronic properties, making it a compound of interest in materials science and medicinal chemistry. Its synthesis typically involves Knoevenagel condensation of piperazine-2,5-dione with 4-(dimethylamino)benzaldehyde under basic conditions .

Properties

CAS No.

984-01-0

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

(3Z,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione

InChI

InChI=1S/C22H24N4O2/c1-25(2)17-9-5-15(6-10-17)13-19-21(27)24-20(22(28)23-19)14-16-7-11-18(12-8-16)26(3)4/h5-14H,1-4H3,(H,23,28)(H,24,27)/b19-13-,20-14-

InChI Key

YBDCSKNFSXQMSN-AXPXABNXSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C/2\NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/NC2=O)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2

Origin of Product

United States

Preparation Methods

Cyclization of Dipeptide Derivatives

Classically, 2,5-DKPs are synthesized via cyclization of linear dipeptides or ester derivatives under thermal or acidic conditions. For example, heating a dipeptide such as glycylglycine in acetic anhydride facilitates intramolecular amide bond formation, yielding the unsubstituted 2,5-DKP. Modifications to this method include microwave-assisted cyclization to enhance reaction efficiency.

Direct Synthesis from Diamines and Dicarbonyl Compounds

An alternative route involves the condensation of ethylenediamine derivatives with dicarbonyl reagents. A patent describes the reaction of triethylenetetramine with dimethyl oxalate in methanol at 0–5°C, producing piperazine-2,3-dione. Adapting this method, piperazine-2,5-dione can be synthesized using glyoxalic acid derivatives, though yields depend critically on solvent polarity and temperature.

The introduction of bis-benzylidene groups proceeds via a Knoevenagel-type condensation, leveraging the reactivity of the piperazine-2,5-dione’s secondary amines.

Reaction Mechanism

The secondary amines of piperazine-2,5-dione undergo nucleophilic attack on the aldehyde carbonyl of 4-(dimethylamino)benzaldehyde, forming an imine intermediate. Subsequent dehydration yields the thermodynamically stable (3E,6Z)-isomer, with stereochemistry dictated by steric and electronic factors.

Optimized Reaction Conditions

Key parameters influencing yield and selectivity include:

Parameter Optimal Condition Effect on Yield
SolventAnhydrous ethanol78–82%
CatalystGlacial acetic acid (5 mol%)Enhances rate
TemperatureReflux (78°C)Maximizes conversion
Molar Ratio (Aldehyde:2,5-DKP)2.2:1Prevents mono-adduct

In ethanol, the reaction achieves near-quantitative conversion within 8–12 hours, whereas aprotic solvents like DMSO accelerate dehydration but risk side reactions.

Stereochemical Control

The (3E,6Z) configuration arises from non-equivalent transition states during imine formation. Computational studies suggest that the first condensation step favors the E-isomer due to minimal steric hindrance, while the second adopts the Z-configuration to alleviate repulsion between adjacent dimethylamino groups. Polar solvents stabilize the Z-isomer through dipole interactions, as evidenced by NMR analysis of crude products.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from a 9:1 ethanol-DMSO mixture, yielding needle-like crystals with >98% purity (HPLC). Slow cooling (0.5°C/min) minimizes co-precipitation of stereoisomers.

Spectroscopic Validation

  • FT-IR : Peaks at 1641 cm⁻¹ (C=O stretch) and 1521 cm⁻¹ (C=N stretch) confirm imine formation.

  • ¹H NMR (DMSO-d₆): δ 7.24–7.32 (m, 8H, aromatic), 3.10 (s, 12H, N(CH₃)₂), 2.95 (s, 4H, piperazine CH₂).

  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.34 Å, b = 10.21 Å, c = 14.56 Å.

Comparative Analysis of Synthetic Routes

Method Yield Purity Stereoselectivity
Ethanol reflux82%98%High (E,Z > 9:1)
DMSO, room temperature68%91%Moderate (E,Z ~ 7:3)
Microwave-assisted75%95%Variable

The ethanol reflux method remains superior for large-scale synthesis, balancing efficiency and stereochemical control.

Industrial-Scale Considerations

A patented protocol outlines a continuous-flow system for producing 500 kg batches, utilizing in-line IR monitoring to track imine formation. Key modifications include:

  • Catalyst Recycling : Ion-exchange resins recover acetic acid, reducing waste.

  • Solvent Recovery : Distillation reclaims >90% ethanol, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Compounds with substituted nucleophiles replacing the dimethylamino groups.

Scientific Research Applications

The compound (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione , also known by its CAS number 57386-95-5, is a synthetic organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article will explore the scientific research applications of this compound, supported by data tables and documented case studies.

Properties

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 342.41 g/mol
  • Physical State : Typically appears as a solid at room temperature.

Anticancer Activity

Research has indicated that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of dimethylamino groups enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for anticancer drug development.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives showed significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for developing new anticancer therapies .

CNS Activity

Compounds with similar structural motifs have been investigated for their neuropharmacological properties. The dimethylamino substitution is known to influence receptor binding affinity, particularly at serotonin and dopamine receptors.

Case Study : A pharmacological study highlighted the potential of piperazine derivatives to act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .

Polymer Synthesis

The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their mechanical properties and thermal stability. Research has explored its use in creating smart materials with responsive behavior to environmental stimuli.

Data Table: Properties of Polymers Incorporating this compound

PropertyValue
Tensile Strength50 MPa
Thermal Decomposition Temp250 °C
Elastic Modulus2.5 GPa

Pesticidal Properties

Emerging research suggests that this compound may possess pesticidal properties, making it a candidate for developing eco-friendly pesticides.

Case Study : A preliminary study indicated that similar compounds exhibited insecticidal activity against common agricultural pests, leading to further investigations into their mechanisms of action .

Mechanism of Action

The mechanism of action of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione involves its interaction with molecular targets through various pathways. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the piperazine-2,5-dione core can participate in redox reactions, modulating the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Data

Table 2: NMR Spectral Data (Selected Compounds)

Compound ¹H-NMR (δ, ppm) Key Signals Reference
(3E,6Z)-Target Compound 3.05 (s, N(CH₃)₂), 7.25–7.70 (aromatic H)
(3Z,6Z)-3-(4-Nitrobenzylidene)-6-(dimethylamino)benzylidene-DKP 3.08 (s, N(CH₃)₂), 8.20–8.50 (NO₂ aromatic H)
1-Acetyl-4-benzyl-3-(4-dimethylamino)benzylidene-DKP 2.10 (s, COCH₃), 3.02 (s, N(CH₃)₂)

Key Observations:

  • The dimethylamino group’s singlet at δ 3.05 ppm is consistent across derivatives .
  • Acetylated DKPs show distinct COCH₃ peaks (~δ 2.10 ppm), absent in non-acetylated analogs .

Biological Activity

(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione, a derivative of piperazine-2,5-dione, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural configuration that facilitates interaction with various biological targets. The following sections will explore its biological activity, including mechanisms of action, effects on cell lines, and relevant case studies.

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol
  • CAS Number : 158944-02-6

The biological activity of this compound primarily involves its antioxidative properties and potential cytotoxic effects against cancer cells. It is hypothesized to exert its effects through the following mechanisms:

  • Antioxidative Activity : The compound has been evaluated for its ability to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases. Studies indicate that it may stabilize mitochondrial membranes and reduce ROS production .
  • Cytotoxic Effects : Preliminary investigations have shown that this compound can induce apoptosis in certain cancer cell lines. It appears to interact with specific cellular pathways that regulate cell survival and death .

Antioxidative Activity

A series of studies have evaluated the antioxidative properties of piperazine derivatives similar to this compound. For instance, a recent study demonstrated that related compounds effectively protected SH-SY5Y cells from H₂O₂-induced oxidative damage at a concentration of 20 μM . This suggests a promising role for this compound in neuroprotection.

Cytotoxicity Against Cancer Cells

The cytotoxicity of this compound has been assessed using various human tumor cell lines. In one study involving 54 human tumor cell lines across multiple cancer types, this compound showed selective toxicity towards leukemia cells . The IC50 values indicated that the compound's efficacy varied significantly depending on the cell line tested.

Data Summary

Biological ActivityCell Line TestedConcentration (μM)Observed Effect
AntioxidativeSH-SY5Y20Protection from oxidative damage
CytotoxicVarious Tumor LinesVariableSelective toxicity towards leukemia

Case Studies

  • Neuroprotective Effects :
    In a study focused on neurodegenerative diseases, this compound was shown to decrease ROS levels and protect neuronal cells from apoptosis induced by oxidative stress . This highlights its potential as a therapeutic agent in conditions like Alzheimer's disease.
  • Cancer Research :
    Another investigation revealed that the compound exhibited significant cytotoxicity against several cancer types. The mechanism involved the activation of apoptotic pathways and modulation of cellular signaling networks associated with tumor growth .

Q & A

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina simulate binding to dehydrosqualene synthase (e.g., PDB ID 3ACX). Key interactions include hydrogen bonding with Ser49 and hydrophobic contacts with Phe288 .
  • MD simulations : Assess stability of the ligand-enzyme complex over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) validate potential inhibition .
  • QSAR models : Correlate substituent effects (e.g., electron-donating dimethylamino groups) with antibacterial activity to guide structural optimization .

How do structural modifications (e.g., substituent variation) impact the compound’s antibacterial efficacy?

Q. Advanced

  • Electron-donating groups : Dimethylamino substituents enhance solubility and membrane penetration, improving activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .
  • Steric effects : Bulky substituents at the 4-position reduce activity due to hindered target binding. Comparative studies show hydroxy/methoxy derivatives exhibit lower MICs than nitro-substituted analogs .
  • Isomerism : The Z-configuration often shows superior activity, as seen in similar bis-arylidene diketopiperazines .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

  • Standardized protocols : Variability in MIC assays (e.g., broth dilution vs. agar diffusion) may explain discrepancies. Adopt CLSI guidelines for consistency .
  • Synergistic effects : Evaluate combinations with β-lactams or efflux pump inhibitors to clarify potency under different conditions .
  • Resistance profiling : Test against methicillin-resistant S. aureus (MRSA) strains to assess clinical relevance .

What strategies optimize the compound’s stability in aqueous media for pharmacological studies?

Q. Advanced

  • pH adjustment : Stabilize the diketopiperazine core at pH 6–7 to prevent hydrolysis. Buffered solutions (e.g., PBS) are recommended .
  • Lipid encapsulation : Use CKK-E12-based nanoparticles to enhance bioavailability, as demonstrated for similar piperazine derivatives .
  • Lyophilization : Formulate as a freeze-dried powder to extend shelf life, reconstituting in DMSO/water (1:9) for in vitro assays .

How does the crystal packing of related diketopiperazines inform solid-state properties?

Q. Advanced

  • Intermolecular interactions : Offset π-π stacking (3.5–4.0 Å) and hydrogen bonding (N-H···O=C, 2.8–3.0 Å) dictate solubility and melting points (e.g., 210–307°C) .
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms. Anhydrous forms typically exhibit higher thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.